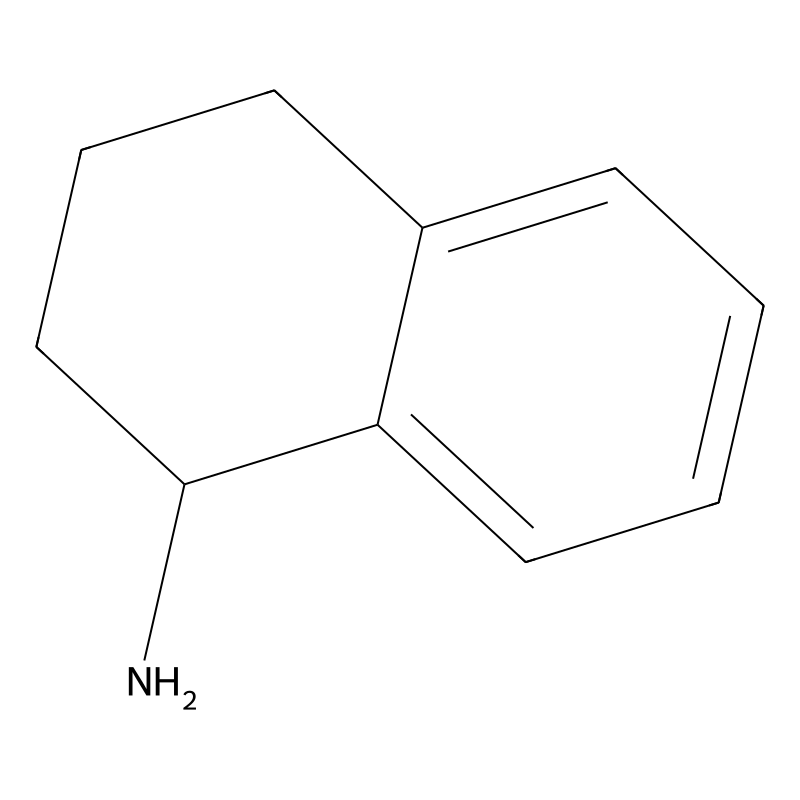

1,2,3,4-Tetrahydro-1-naphthylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chiral Ligand in Asymmetric Catalysis:

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine serves as a chiral ligand in asymmetric catalysis, influencing the reaction rate and stereochemical outcome. Notably, it played a role in the development of new chiral phosphine-aminophosphine ligands, exhibiting promising catalytic activity in hydrogenation reactions. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )

Precursor for Functional Molecules:

This chiral amine acts as a precursor for various functional molecules with diverse applications. For instance, it participates in the synthesis of:

- Iodocyclization products: (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine efficiently facilitates the iodocyclization of 4-aryl-4-pentenoic acids, leading to the formation of valuable cyclic compounds. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )

- Schiff base compounds: It contributes to the preparation of imine-substituted thiophene Schiff base compounds, which possess potential applications in various fields. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )

- Derivatives of macrocyclic diarylheptanoids: (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine serves as a valuable reagent in the derivatization of macrocyclic diarylheptanoids, a class of natural compounds with potential biological significance. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )

1,2,3,4-Tetrahydro-1-naphthylamine is an organic compound characterized by its molecular formula and a molecular weight of approximately 147.22 g/mol. This compound exists as a colorless to light yellow liquid at room temperature and is known for its chiral properties, making it significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals . The compound is also recognized for its role as an important organic intermediate in stereoselective organic synthesis, functioning as a resolving agent and chiral auxiliary .

The biological activity of 1,2,3,4-Tetrahydro-1-naphthylamine has been explored in various studies. It exhibits potential spasmolytic properties and has been investigated for its interactions with dopamine receptors (D2 and D3) and serotonin receptors (5-HT1A), indicating its relevance in neuropharmacology . These interactions suggest that the compound could be useful in developing treatments for conditions related to neurotransmitter imbalances.

Several methods exist for synthesizing 1,2,3,4-Tetrahydro-1-naphthylamine. One common approach involves the reaction of enantiomerically pure amines with primary oxidants. Another method includes the reduction of corresponding naphthyl derivatives or through catalytic hydrogenation processes . The synthesis can also be achieved via asymmetric synthesis techniques that leverage chiral catalysts to produce the desired enantiomer selectively.

1,2,3,4-Tetrahydro-1-naphthylamine finds applications across multiple fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis due to its chiral nature.

- Agrochemicals: Functions as a building block for various agrochemical formulations.

- Dyes: Employed in the production of certain dyes owing to its chemical properties .

Studies on the interactions of 1,2,3,4-Tetrahydro-1-naphthylamine with biological systems have highlighted its potential effects on neurotransmitter receptors. Research indicates that it may influence dopamine and serotonin pathways, which are critical in mood regulation and neurological function . These findings underscore the importance of further investigation into its pharmacological profiles.

Several compounds share structural similarities with 1,2,3,4-Tetrahydro-1-naphthylamine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Amino-1-tetralin | Similar naphthalene structure | Used as a precursor in various syntheses |

| 2-Aminotetralin | Contains an amino group on the tetralin | Exhibits different receptor binding profiles |

| 1-Methyl-2-amino-3-tetralin | Methyl substitution on the nitrogen | Enhanced lipophilicity affecting bioavailability |

1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5) is a bicyclic amine with a fused benzene and cyclohexene ring system. Its IUPAC name is (1R)-1,2,3,4-tetrahydronaphthalen-1-amine for the enantiopure form, while the racemic mixture is designated as (±)-1,2,3,4-tetrahydro-1-naphthylamine. The molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol. The compound features a chiral center at the C1 position, leading to (R)- and (S)-enantiomers, which exhibit distinct optical activities.

Key Structural Features:

- Stereochemistry: The (R)-enantiomer displays a specific rotation of $$[α]D = -74.5^\circ$$ (1% in 0.1 N HCl-methanol), while the (S)-enantiomer exhibits $$[α]D = +74.5^\circ$$.

- Ring System: The tetralin backbone (a fused bicyclic structure of benzene and cyclohexane) confers rigidity, influencing its reactivity and applications in asymmetric synthesis.

Physical and Chemical Properties

The compound is a colorless to pale yellow liquid at room temperature, with the following physicochemical parameters:

| Property | Value |

|---|---|

| Boiling Point | 246–247°C at 714 mmHg |

| Density | 1.026 g/mL at 25°C |

| Refractive Index | 1.562 (n²⁰/D) |

| Solubility | Miscible in organic solvents; 6.91 g/L in water at 25°C |

| Flash Point | >110°C |

The amine group participates in hydrogen bonding, as evidenced by IR absorption bands at 3,341 cm⁻¹ (N–H stretch) and 1,066 cm⁻¹ (C–N bend).

Spectroscopic Identification

Infrared (IR) Spectroscopy:

- N–H Stretch: 3,341 cm⁻¹ (medium, broad).

- Aromatic C–H Stretch: 3,060–3,030 cm⁻¹.

- C–C Ring Vibrations: 1,600–1,450 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃):

- ¹³C NMR:

Mass Spectrometry:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 147.22 g/mol | [2] [4] |

| Density (25°C) | 1.026 g/mL | [3] |

| Boiling Point | 246-247°C at 714 mmHg | [3] |

| Refractive Index | 1.563-1.565 | [3] [16] |

| Flash Point | >110°C | [3] [13] |

| Water Solubility | 6.91 g/L at 25°C | [6] |

The physical properties of 1,2,3,4-tetrahydro-1-naphthylamine reflect its amphiphilic nature, possessing both hydrophobic aromatic character and hydrophilic amino functionality [6]. The compound exists as a liquid under standard conditions, with its relatively high boiling point indicating significant intermolecular forces attributable to hydrogen bonding capabilities of the amino group [3] [4].

Stereoisomer-Specific Properties

| Stereoisomer | CAS Number | Melting Point (°C) | Optical Activity | Specific Rotation | |

|---|---|---|---|---|---|

| (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine | 23357-46-2 | 116-119 | Levorotatory | Negative | [6] [15] |

| (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine | 23357-52-0 | 95-97 | Dextrorotatory | Positive | [7] [27] |

| Racemic mixture | 2217-40-5 | Not specified | Optically inactive | 0° | [3] [4] |

The enantiomers display distinct melting points, with the (R)-(-) form exhibiting a higher melting point range compared to the (S)-(+) enantiomer [6] [7]. This difference in thermal properties reflects variations in crystal packing arrangements between the two stereoisomeric forms [31].

Nomenclature

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1,2,3,4-tetrahydronaphthalen-1-amine [2] [22]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the parent naphthalene ring system, indicating the degree of saturation through the "tetrahydro" prefix, and specifying the position of the amino substituent [4] [22].

The numbering system begins with the carbon atom bearing the amino group designated as position 1, with subsequent numbering proceeding around the saturated ring before continuing to the aromatic portion [25]. This systematic approach ensures unambiguous identification of the compound's structure and substitution pattern [22].

Alternative Names and Synonyms

| Name Type | Designation | Usage Context | |

|---|---|---|---|

| Common Name | 1-Aminotetralin | General chemical literature | [18] |

| Systematic Name | 1-Naphthalenamine, 1,2,3,4-tetrahydro- | Chemical Abstracts Service indexing | [4] [22] |

| Alternative Name | 1-Amino-1,2,3,4-tetrahydronaphthalene | Descriptive nomenclature | [2] [5] |

| Trade Designation | Various commercial names | Industrial applications | [5] |

The compound is frequently referred to as 1-aminotetralin in scientific literature, representing a shortened form that emphasizes its relationship to the tetralin parent structure [18]. This common name has gained widespread acceptance due to its brevity and clear indication of the amino substitution pattern [31].

Stereoisomer-Specific Nomenclature

The stereoisomeric forms require additional nomenclature elements to distinguish between the two enantiomers [15] [27]. The (R)-(-)-1,2,3,4-tetrahydro-1-naphthylamine designation incorporates both the absolute configuration designation (R) and the optical rotation direction (-) to provide complete stereochemical information [6] [20]. Similarly, the (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine nomenclature combines the absolute configuration (S) with the positive optical rotation indication (+) [7] [27].

Chemical Identifiers and Registry Numbers

| Identifier Type | Value | Application | |

|---|---|---|---|

| Chemical Abstracts Service Number (Racemic) | 2217-40-5 | Database indexing | [3] [4] |

| Chemical Abstracts Service Number (R-enantiomer) | 23357-46-2 | Stereoisomer identification | [6] [15] |

| Chemical Abstracts Service Number (S-enantiomer) | 23357-52-0 | Stereoisomer identification | [7] [27] |

| International Chemical Identifier Key (Racemic) | JRZGPXSSNPTNMA-UHFFFAOYNA-N | Computer-readable format | [4] [19] |

| International Chemical Identifier Key (R-form) | JRZGPXSSNPTNMA-SNVBAGLBSA-N | Stereoisomer database entry | [15] [20] |

| International Chemical Identifier Key (S-form) | JRZGPXSSNPTNMA-JTQLQIEISA-N | Stereoisomer database entry | [2] [27] |

Molecular Identity and Nomenclature

1,2,3,4-Tetrahydro-1-naphthylamine is formally identified by the molecular formula C₁₀H₁₃N with a molecular weight of 147.22 g/mol [1] [2]. The compound is registered under CAS number 2217-40-5 and carries the IUPAC name 1,2,3,4-tetrahydronaphthalen-1-amine [1] [2]. This nomenclature reflects its structural composition, consisting of a partially hydrogenated naphthalene system with an amino group positioned at the 1-carbon.

The molecular structure features a fused ring system where one of the naphthalene rings has been selectively reduced, creating a saturated cyclohexane ring fused to an aromatic benzene ring [3]. This structural arrangement confers unique chemical properties distinct from both fully aromatic naphthalene derivatives and completely saturated cyclic compounds.

Physical State and Appearance

1,2,3,4-Tetrahydro-1-naphthylamine exists as a clear liquid at room temperature, exhibiting a color range from colorless to light yellow [2] [4]. The compound's liquid state under standard conditions facilitates its handling and incorporation into various chemical processes and applications.

The hydrochloride salt form presents markedly different physical characteristics, appearing as a white crystalline powder . This salt formation significantly alters the compound's physical properties, including solubility characteristics and thermal behavior, making it more suitable for certain applications requiring solid-state materials.

Fundamental Physical Properties

Density and Molecular Volume

The density of 1,2,3,4-tetrahydro-1-naphthylamine has been precisely determined as 1.026 g/mL at 25°C [2] [4]. This value reflects the compound's relatively compact molecular structure and the influence of the fused ring system on its physical properties. The S-(+) enantiomer exhibits a slightly higher density of 1.035 g/mL [6], while the R-(-) enantiomer shows a lower density of 1.002 g/mL at 25°C [7], indicating subtle but measurable differences in molecular packing between the enantiomeric forms.

Thermal Properties

Boiling Point Characteristics

The boiling point of 1,2,3,4-tetrahydro-1-naphthylamine varies significantly depending on the specific enantiomeric form and measurement conditions. The racemic mixture demonstrates a boiling point of 246-247°C at 714 mmHg [2] [4], reflecting the compound's substantial molecular weight and intermolecular forces.

Individual enantiomers exhibit different boiling characteristics under reduced pressure conditions. The S-(+) enantiomer boils at 118-120°C under 8 mmHg [8], while the R-(-) enantiomer boils at 118-120°C under 10 mbar [7]. These reduced pressure boiling points indicate the compound's thermal sensitivity and the practical considerations for distillation and purification processes.

Melting Point Behavior

The melting point behavior of 1,2,3,4-tetrahydro-1-naphthylamine varies considerably between different forms. The racemic mixture exists as a liquid at room temperature with no clearly defined melting point reported in the literature [2]. However, the R-(-) enantiomer exhibits a melting point range of 116-119°C [7], suggesting that the individual enantiomers may have different phase behavior compared to the racemic mixture.

The hydrochloride salt demonstrates a well-defined melting point of 185-187°C , reflecting the increased intermolecular forces present in the ionic salt form compared to the free base.

Optical Properties

Refractive Index

The refractive index of 1,2,3,4-tetrahydro-1-naphthylamine has been measured as 1.562 at 20°C [2] [4]. This value reflects the compound's molecular polarizability and provides insight into its electronic structure. The individual enantiomers show slightly different refractive indices, with both S-(+) and R-(-) forms exhibiting values of 1.565 [9] [7], indicating minimal but measurable differences in their optical properties.

Optical Rotation

The enantiomeric forms of 1,2,3,4-tetrahydro-1-naphthylamine exhibit characteristic optical rotation values that serve as definitive identification markers. The S-(+) enantiomer shows a specific rotation of +28° (c=2, MeOH) [10] [9], while the R-(-) enantiomer demonstrates a corresponding specific rotation of -28° (c=2, MeOH) [11] [9]. These equal and opposite rotation values confirm the enantiomeric relationship and provide a reliable method for determining optical purity.

Thermodynamic and Transport Properties

Vapor Pressure Characteristics

The vapor pressure of 1,2,3,4-tetrahydro-1-naphthylamine has been determined as 0.0228 mmHg at 25°C [12] [13]. This relatively low vapor pressure indicates limited volatility at room temperature, which has implications for handling procedures, storage requirements, and potential environmental exposure considerations.

Flash Point and Combustibility

The flash point of 1,2,3,4-tetrahydro-1-naphthylamine is reported as 113°C (closed cup) [4], classifying it as a combustible liquid rather than a flammable liquid according to standard safety classifications. This temperature represents the minimum temperature at which the compound can form an ignitable mixture with air, providing critical safety information for handling and storage protocols.

Individual enantiomers show flash points of >110°C [8], confirming similar thermal safety characteristics across the different stereoisomeric forms.

Solubility and Solution Properties

Aqueous Solubility

1,2,3,4-Tetrahydro-1-naphthylamine demonstrates notable solubility in water [2] [8], though specific quantitative values vary in the literature. The R-(-) enantiomer shows a solubility of 6.91 g/L at 25°C [7], providing a precise measurement for this specific form. The aqueous solubility is attributed to the presence of the amino group, which can form hydrogen bonds with water molecules and undergo protonation in acidic conditions.

The hydrochloride salt exhibits enhanced water solubility compared to the free base , as expected for ionic compounds. This improved solubility profile makes the salt form particularly suitable for applications requiring aqueous solutions or formulations.

Organic Solvent Compatibility

The compound demonstrates good solubility in alcohols and other organic solvents , reflecting its partially hydrophobic aromatic structure combined with the polar amino functionality. This dual solubility character makes it versatile for various synthetic applications and purification procedures.

Acidic and Basic Properties

Basicity Characteristics

1,2,3,4-Tetrahydro-1-naphthylamine exhibits basic properties due to its primary amino group, with a predicted pKa value of 9.39 ± 0.20 [2] [14]. This basicity value indicates that the compound will exist predominantly in its protonated form under physiological pH conditions, with implications for its biological activity and pharmacological properties.

The basic nature of the compound allows it to form stable salts with various acids, with the hydrochloride salt being the most commonly encountered form in commercial applications.

Stability and Decomposition Properties

Environmental Stability

1,2,3,4-Tetrahydro-1-naphthylamine is characterized as air-sensitive [2] [14], meaning it readily undergoes oxidation when exposed to atmospheric oxygen. This sensitivity necessitates careful storage conditions and handling procedures to maintain compound integrity and prevent degradation.

Thermal Decomposition

The compound demonstrates thermal stability under normal conditions but undergoes decomposition at elevated temperatures. Decomposition is expected to occur above 200°C [15], with the formation of various degradation products including nitrogen oxides and carbon-containing compounds.

Comparative Analysis of Enantiomeric Forms

| Property | Racemic (±) | S-(+) Enantiomer | R-(-) Enantiomer |

|---|---|---|---|

| CAS Number | 2217-40-5 | 23357-52-0 | 23357-46-2 |

| Specific Rotation | Not applicable | +28° (c=2, MeOH) | -28° (c=2, MeOH) |

| Boiling Point | 246-247°C (714 mmHg) | 118-120°C (8 mmHg) | 118-120°C (10 mbar) |

| Density | 1.026 g/mL at 25°C | 1.035 g/mL | 1.002 g/mL at 25°C |

| Refractive Index | 1.562 (20°C) | 1.565 | 1.565 |

| Flash Point | 113°C | >110°C | >110°C |

| Optical Purity | Not applicable | ee 99% | ee 98% |

| Melting Point | Not reported | Not reported | 116-119°C |

| Solubility in Water | Soluble | Soluble | Soluble (6.91g/L at 25°C) |

Hydrochloride Salt Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| CAS Number | 49800-23-9 |

| Physical State | White crystalline powder |

| Color | White |

| Melting Point | 185-187°C |

| Density | 0.974 g/mL at 25°C |

| Boiling Point | 249.6°C at 760 mmHg |

| Solubility in Water | Soluble |

| Solubility in Alcohol | Soluble |

| Stability | Stable under normal conditions |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

1743-01-7 (hydrochloride)

GHS Hazard Statements

H302 (65.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (65.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (34.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (65.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (34.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (65.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

2217-40-5